molecular formula C14H15ClN2S B13962517 4-(2-Chlorophenyl)-2-(piperidin-4-yl)thiazole

4-(2-Chlorophenyl)-2-(piperidin-4-yl)thiazole

Cat. No.: B13962517
M. Wt: 278.8 g/mol
InChI Key: JGASRIAIQFMLEG-UHFFFAOYSA-N
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Description

Piperidine, 4-[4-(2-chlorophenyl)-2-thiazolyl]- is an organic compound with a complex structure that includes a piperidine ring, a chlorophenyl group, and a thiazolyl group. This compound is known for its significant applications in pharmaceutical research and industrial chemistry due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 4-[4-(2-chlorophenyl)-2-thiazolyl]- typically involves multi-step organic reactions. One common method includes the catalytic reduction of 4-chlorobenzaldehyde with piperidine in the presence of hydrogen . Another method involves the reaction of (4-chlorophenyl)(pyridine-2-yl)methanol with trichloroacetonitrile in an organic solvent under the presence of a base catalyst .

Industrial Production Methods

Industrial production of this compound often employs large-scale catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 4-[4-(2-chlorophenyl)-2-thiazolyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation is a common method for reducing this compound.

    Substitution: Nucleophilic substitution reactions are facilitated by the presence of the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines or alcohols.

Scientific Research Applications

Piperidine, 4-[4-(2-chlorophenyl)-2-thiazolyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Piperidine, 4-[4-(2-chlorophenyl)-2-thiazolyl]- involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activities and receptor functions, leading to various physiological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 4-[4-(2-chlorophenyl)-2-thiazolyl]- is unique due to the presence of both the chlorophenyl and thiazolyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H15ClN2S

Molecular Weight

278.8 g/mol

IUPAC Name

4-(2-chlorophenyl)-2-piperidin-4-yl-1,3-thiazole

InChI

InChI=1S/C14H15ClN2S/c15-12-4-2-1-3-11(12)13-9-18-14(17-13)10-5-7-16-8-6-10/h1-4,9-10,16H,5-8H2

InChI Key

JGASRIAIQFMLEG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC(=CS2)C3=CC=CC=C3Cl

Origin of Product

United States

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